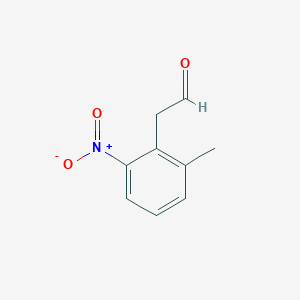
2-(2-Methyl-6-nitrophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group, a methyl group, and an aldehyde group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with acetaldehyde in the presence of a catalyst such as piperidine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-(2-Methyl-6-nitrophenyl)acetic acid
Reduction: 2-(2-Methyl-6-aminophenyl)acetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly those with nitro and aldehyde functionalities.
Biology: Studying the reactivity of the nitro group and its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetaldehyde involves its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
Nitro Group: The nitro group is electron-withdrawing, affecting the reactivity of the aromatic ring and the aldehyde group.
Molecular Targets and Pathways: The compound can interact with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitrophenyl)acetaldehyde: Lacks the methyl group, affecting its reactivity and properties.
2-(2-Methylphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical behavior.
2-(2-Methyl-6-nitrophenyl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-(2-methyl-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
FKAASAHOSUQERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


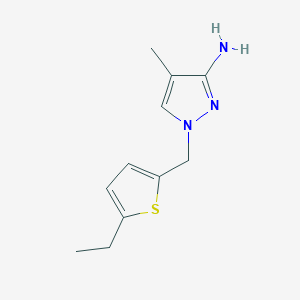
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)

![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)



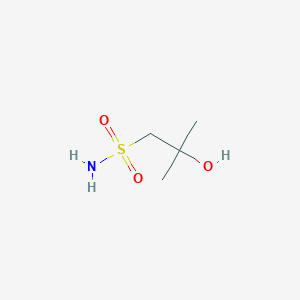
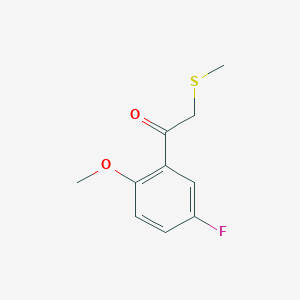
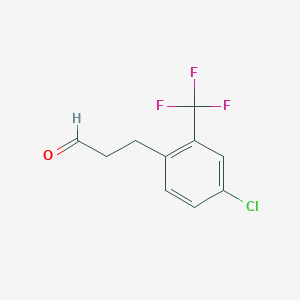


![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
